3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime
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Overview
Description
Preparation Methods
The synthesis of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base, followed by the formation of the oxime derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyloxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the propynyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime can be compared with similar compounds such as:
3-Methoxy-4-hydroxybenzaldehyde: The precursor in its synthesis, which lacks the propynyloxy and oxime groups.
4-(2-Propynyloxy)benzaldehyde: Similar structure but without the methoxy group.
Benzaldehyde oxime: Lacks the methoxy and propynyloxy groups. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXSNYNYDDMPS-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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